molecular formula C5H9ClFNO4 B6243566 (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride CAS No. 1260401-44-2

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride

Cat. No.: B6243566
CAS No.: 1260401-44-2
M. Wt: 201.6
InChI Key:
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Description

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is a chiral amino acid derivative. It is a fluorinated analog of glutamic acid, which is an important neurotransmitter in the central nervous system. The presence of the fluorine atom in its structure imparts unique properties to the compound, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the diastereoselective synthesis from commercially available starting materials, ensuring high enantiomeric purity. The reaction conditions often include the use of zinc and magnesium enolates, which help in achieving the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient and sustainable production methods, allowing for precise control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various fluorinated amino acid derivatives, which can be further utilized in synthetic organic chemistry and medicinal chemistry .

Scientific Research Applications

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride involves its interaction with glutamate receptors in the central nervous system. The fluorine atom enhances its binding affinity and selectivity towards specific receptor subtypes, modulating neurotransmitter release and synaptic transmission. This interaction affects various molecular targets and pathways, including the regulation of ion channels and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-amino-4-fluoropentanedioic acid hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its ability to selectively interact with glutamate receptors makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

CAS No.

1260401-44-2

Molecular Formula

C5H9ClFNO4

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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